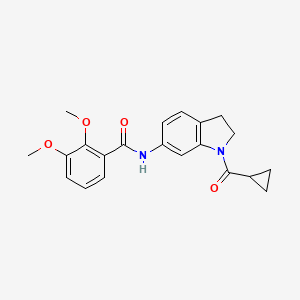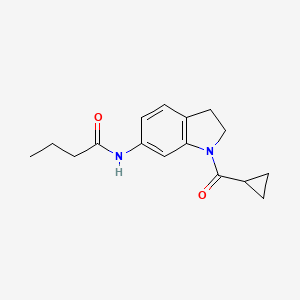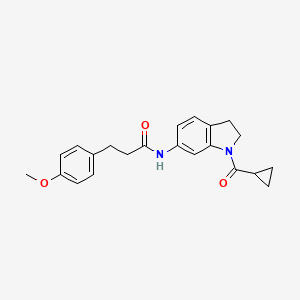
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide, also known as NCDI, is a novel indolyl-based compound that has recently been synthesized and studied for its potential applications in scientific research. NCDI has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in the fields of pharmacology, biochemistry, and molecular biology.
Mechanism of Action
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to act through a variety of mechanisms. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have beneficial effects on the nervous system. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of leukotrienes. Inhibition of this enzyme can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, this compound has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is highly regioselective, yielding this compound as the major product. Additionally, this compound is stable and can be stored for extended periods of time without significant degradation. Finally, it is non-toxic and has a low environmental impact.
However, there are some limitations for lab experiments. This compound is relatively expensive to synthesize, and its effects may not be as potent as other compounds. Additionally, its mechanism of action is still not fully understood, which could limit its applications in research.
Future Directions
There are several potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide. First, further studies could be conducted to better understand its mechanism of action and to determine its full range of biochemical and physiological effects. Additionally, researchers could investigate the potential applications of this compound in other fields, such as immunology and toxicology. Finally, further studies could be conducted to optimize the synthesis of this compound and to make it more cost-effective.
Synthesis Methods
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide can be synthesized using a modified Biginelli reaction, which involves the condensation of three different reactants: 1-cyclopropanecarboxylic acid, urea, and a benzamide. The reaction is carried out in an aqueous environment at a temperature of 60-70°C, and the product is isolated after a few hours of stirring. The reaction is highly regioselective, yielding this compound as the major product.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and molecular biology. It has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in these fields. For example, this compound has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, this compound has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPMJRWGGXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)



